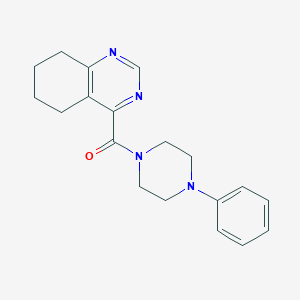

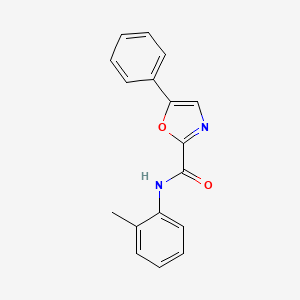

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

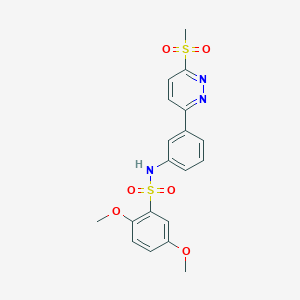

“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide” is a complex organic compound that contains several functional groups and rings, including a pyrrole ring and a pyrimidine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and pyridine, and it is colorless volatile liquid that readily polymerizes in air. Pyrimidine is a basic aromatic ring that is found in many natural compounds, such as nucleotides, vitamins, and alkaloids .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring and a pyrimidine ring, both of which are aromatic and contribute to the compound’s stability. The presence of the amide group (-CONH2) could allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group (-NH2) could participate in acid-base reactions, and the amide group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents. The compound’s aromatic rings could contribute to its stability and resistance to reactions that would break these rings .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

The compound has been found to exhibit anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Anticancer Properties

Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . The derivative 2-(2-amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol selectively inhibited Aurora kinase A (AURKA) activity . This derivative reduced clonogenicity, arrested the cell cycle at the G2/M phase, and induced caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Inhibition of Aurora Kinase A

The compound has been found to inhibit Aurora kinase A (AURKA) activity . AURKA is a protein that functions in the attachment of the mitotic spindle to the centromere. Inhibition of AURKA can lead to the arrest of the cell cycle, which can be beneficial in the treatment of cancer .

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents .

Antiviral Activity

Pyrimidine derivatives are also known to exhibit antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral agents .

Antitumor Activity

Pyrimidine derivatives are known to exhibit antitumor activity . This suggests that the compound could potentially be used in the development of new antitumor agents .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-7,10-13H,8-9H2,1H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLMOHGZEHZKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2859181.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2859189.png)

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859192.png)